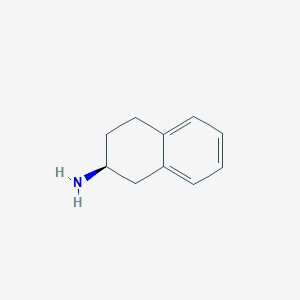

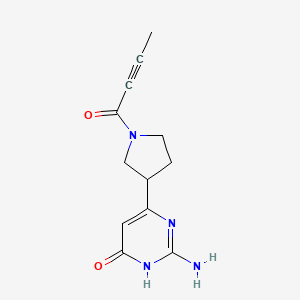

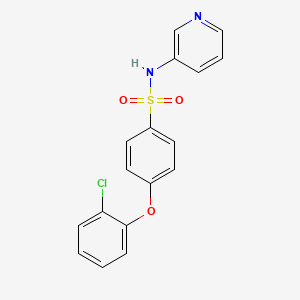

![molecular formula C17H15BrN2O3S2 B2949213 N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899967-85-2](/img/structure/B2949213.png)

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzothiazole and benzamide groups .Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents present. The bromine atom on the benzothiazole ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with different chemical reagents .Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Antimicrobial Resistance Combat : Research has shown that derivatives of N-(benzo[d]thiazol-2-yl) have been synthesized and evaluated for their antimicrobial properties. Some compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential in designing potent antimicrobial agents (Anuse et al., 2019).

Synthesis Methodologies

- Microwave-Assisted Synthesis : The use of microwave irradiation has been promoted as a cleaner, more efficient, and faster method for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the advantages of modern synthetic techniques (Saeed, 2009).

Pharmacological Activities

- Antipsychotic Agents : Studies have explored the synthesis and antidopaminergic properties of certain derivatives, highlighting their potential as antipsychotic agents with low extrapyramidal side effects, which is crucial for improving patient compliance and treatment efficacy (Högberg et al., 1990).

Material Science

- Organic Semiconductors : The exploration of benzo[d][1,2,3]thiadiazole (BT) isomers and their implementation in semiconducting polymers for optoelectronic applications demonstrates the material science potential of derivatives associated with N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, offering insights into new materials for electronic and photovoltaic applications (Chen et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEHRVSIOLDMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

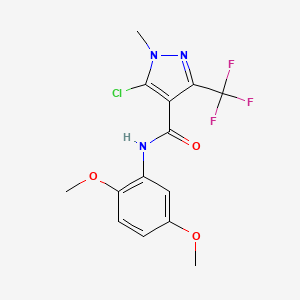

![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)

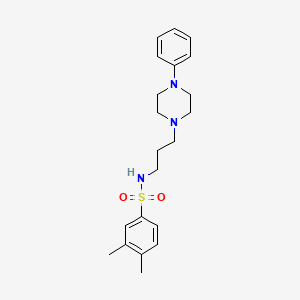

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)

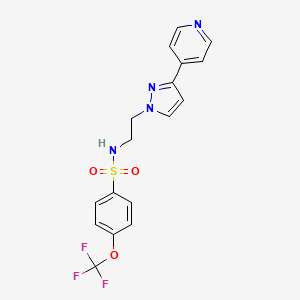

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)